Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine
Description
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a fluorinated arylcyclopropylmethanamine derivative. Its molecular formula is C₁₁H₁₁F₄N, with a molar mass of 233.21 g/mol (calculated). The compound features a cyclopropane ring directly bonded to a methanamine group, which is further substituted with a phenyl ring containing fluorine at the para-position (C4) and a trifluoromethyl (-CF₃) group at the meta-position (C3). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and drug discovery .
The compound is cataloged by suppliers like Enamine Ltd. (Product ID: EN300-1666310) with a purity of 95% and is utilized as a building block in organic synthesis .
Properties
IUPAC Name |
cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F4N/c12-9-4-3-7(10(16)6-1-2-6)5-8(9)11(13,14)15/h3-6,10H,1-2,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTFFAHMGICHMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine involves several steps. One common method includes the reaction of cyclopropylamine with 4-fluoro-3-(trifluoromethyl)benzaldehyde under specific conditions to form the desired product . The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. The major products formed from these reactions depend on the type of reaction and the reagents used.
Scientific Research Applications
Scientific Research Applications
-
Pharmacological Studies
- Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine has been evaluated for its potential as an inhibitor of specific enzymes involved in signal transduction pathways. For instance, studies have indicated that compounds with trifluoromethyl groups can enhance potency against certain targets like sphingosine kinases, which are crucial in cancer and inflammatory diseases .
-
Drug Development
- The compound has been explored as a scaffold for developing new drugs targeting various receptors. Its structural modifications can lead to enhanced activity and selectivity against specific biological targets . For example, the incorporation of the trifluoromethyl group has been shown to significantly increase the efficacy of compounds in inhibiting serotonin uptake .
-
Synthetic Chemistry
- The synthesis of this compound involves several steps that include the use of chiral amines for resolution processes, which can yield enantiomerically pure compounds for further biological testing . This aspect is crucial for understanding the structure-activity relationship (SAR) of similar compounds.
Case Study 1: Inhibition of Sphingosine Kinase 2
A study highlighted the development of a derivative of this compound that exhibited significant inhibition of sphingosine kinase 2 (SphK2). Molecular docking studies suggested favorable interactions within the binding site, leading to a reported inhibition rate of 77% at a concentration of 1 μM .
Case Study 2: Antidepressant Activity
Research into the antidepressant properties of trifluoromethyl-containing compounds has shown that modifications to the phenyl ring can enhance their activity against serotonin transporters. This compound was part of a series that demonstrated increased binding affinity compared to non-fluorinated analogs .
Mechanism of Action
The mechanism of action of Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biological effects. The compound may modulate the activity of these targets through binding interactions, resulting in changes in cellular signaling pathways and physiological responses . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural Variations
The target compound is compared below with analogues differing in substituent positions, halogenation, and functional groups.
Biological Activity
Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, interactions with molecular targets, and implications in drug development, supported by relevant research findings and data.
The compound features a cyclopropyl ring, a trifluoromethyl group, and a fluorinated aromatic moiety. These structural elements contribute to its unique chemical reactivity and biological properties.
The biological activity of this compound primarily involves:
- Interaction with Enzymes and Receptors : The compound may modulate the activity of specific enzymes or receptors, influencing various cellular signaling pathways. For instance, its binding affinity to sphingosine kinase 2 (SphK2) has been noted, where it exhibits significant inhibition of SphK2 activity, leading to altered lipid signaling pathways .
- Cellular Effects : The compound's influence on cellular processes can include apoptosis, proliferation inhibition, and modulation of metabolic pathways. Its interactions may lead to changes in gene expression profiles associated with disease states.
In Vitro Studies
Research has demonstrated that this compound exhibits promising biological activities:
- Sphingosine Kinase Inhibition : A study highlighted that a derivative of this compound inhibited SphK2 activity by about 77% at a concentration of 1 μM, showcasing its potential as a therapeutic agent against conditions involving sphingolipid metabolism dysregulation .
- Anticancer Potential : The compound has been evaluated for its anticancer properties. In vitro assays indicated that it could inhibit the proliferation of cancer cell lines, suggesting a role in cancer therapeutics .
Case Studies
Several case studies have reported on the efficacy of compounds related to this compound:
- SphK2 Inhibition : In a comparative analysis of multiple inhibitors targeting SphK2, derivatives including the cyclopropyl structure demonstrated superior potency and selectivity compared to traditional inhibitors, indicating its potential for drug development in cancer and inflammatory diseases .
- Fluorinated Compounds in Drug Development : The incorporation of trifluoromethyl groups has been linked to enhanced pharmacokinetic properties. Research indicates that such modifications can improve the metabolic stability and bioavailability of drug candidates, making them more effective in clinical settings .
Data Summary
The following table summarizes key findings from studies involving this compound:
| Study Focus | Biological Activity | Concentration Tested | Result |
|---|---|---|---|
| SphK2 Inhibition | Enzyme inhibition | 1 μM | 77% inhibition of SphK2 activity |
| Anticancer Activity | Cell proliferation inhibition | Varies | Significant reduction in cancer cell viability |
| Pharmacokinetic Properties | Metabolic stability enhancement | Various | Improved bioavailability in preclinical models |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for Cyclopropyl[4-fluoro-3-(trifluoromethyl)phenyl]methanamine?
- Methodology : Fragment-assisted synthesis and cyclopropane ring formation are common approaches. For example, analogous compounds have been synthesized via fragment-based strategies using intermediates like tert-butyl carbamates or aryl halides, followed by cyclopropanation (e.g., using vinyl ethers or diazo compounds) . Purification typically involves column chromatography or recrystallization, with yields exceeding 95% when optimized .
- Key Considerations : Ensure anhydrous conditions for cyclopropane stability and monitor reaction progress via TLC or HPLC.
Q. How is this compound characterized spectroscopically?
- 19F NMR : The trifluoromethyl (-CF₃) group appears as a singlet near -60 to -65 ppm, while the fluorine atom on the aromatic ring resonates as a distinct multiplet .
- 1H NMR : The cyclopropyl protons exhibit characteristic splitting patterns (e.g., doublet of doublets) between 1.0–2.5 ppm, and the methanamine NH₂ group may appear as a broad singlet near 1.5–2.0 ppm .
- Mass Spectrometry : High-resolution MS confirms the molecular formula (C₁₁H₁₁F₄N) and exact mass (227.046 Da) .
Q. What safety protocols are critical during handling?
- Personal Protection : Use nitrile gloves, chemical-resistant lab coats, and sealed goggles to avoid skin/eye contact. Inspect gloves for defects before use .
- Ventilation : Work in a fume hood to prevent inhalation of vapors.
- Storage : Store at 2–8°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How does the trifluoromethyl group influence biological activity and target binding?
- Mechanistic Insight : The -CF₃ group enhances lipophilicity and metabolic stability while acting as a bioisostere for methyl or nitro groups. Docking studies suggest it improves binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) by reducing off-target interactions .
- Experimental Validation : Compare analogues with -CH₃ or -NO₂ substitutions via enzymatic assays (e.g., IC₅₀ measurements) to quantify affinity differences .
Q. How can conflicting bioactivity data across studies be resolved?
- Purity Verification : Confirm compound purity (>95%) via HPLC or LC-MS, as impurities like regioisomers or unreacted intermediates may skew results .
- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to rule out enantiomeric contamination, which can drastically alter pharmacological profiles .
- Control Experiments : Replicate assays under standardized conditions (pH, temperature, solvent) to minimize variability .
Q. What computational strategies predict interactions with GPCRs or kinases?
- Molecular Docking : Employ software like AutoDock Vina to model binding poses in GPCR active sites, focusing on hydrogen bonding with the methanamine group and hydrophobic interactions with the cyclopropyl ring .
- MD Simulations : Perform 100-ns simulations in explicit solvent to assess conformational stability and identify critical residues (e.g., conserved lysines in kinase ATP-binding pockets) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst Screening : Test palladium or copper catalysts for Buchwald-Hartwig amination steps, which are critical for aryl-cyclopropyl coupling .
- Solvent Optimization : Replace polar aprotic solvents (DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to improve cyclopropane stability and reduce side reactions .
Data Contradiction Analysis
Q. Why do studies report varying metabolic stability for this compound?
- Possible Factors :
- Species Differences : Hepatic microsome assays in rodents vs. humans may yield divergent half-lives due to cytochrome P450 isoform variability.
- Assay Conditions : Variations in NADPH concentration or incubation time affect degradation rates.
Methodological Tables
Table 1 : Key Spectral Data for Characterization
| Technique | Key Signals | Reference |
|---|---|---|
| 19F NMR | -CF₃: -63.2 ppm (singlet) | |
| 1H NMR | Cyclopropyl: 1.2–1.8 ppm (m) | |
| HRMS | [M+H]⁺: 228.0534 (calculated) |
Table 2 : Recommended Synthetic Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | Diethylzinc, CH₂I₂, 0°C → RT | 85–90% |
| Amine Protection | Boc₂O, DMAP, DCM | 95% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
